N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-beta-alanine
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Overview
Description
N-[3-(7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-beta-alanine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities. This particular compound is characterized by the presence of a chromen-2-one core structure, which is modified with methoxy and dimethyl groups, as well as a propanoyl-beta-alanine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-beta-alanine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl propanoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-beta-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions can introduce new substituents onto the chromen-2-one core or the propanoyl-beta-alanine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-beta-alanine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-beta-alanine involves its interaction with specific molecular targets and pathways. The chromen-2-one core structure allows it to interact with enzymes and receptors, modulating their activity. The methoxy and dimethyl groups enhance its binding affinity and specificity, while the propanoyl-beta-alanine moiety may facilitate its transport and cellular uptake .
Comparison with Similar Compounds
Similar Compounds
7-Methoxycoumarin: A structurally similar compound with a methoxy group at the 7-position of the coumarin core.
4,8-Dimethylcoumarin: Another related compound with dimethyl groups at the 4 and 8 positions of the coumarin core.
Coumarin-3-carboxylic acid: A coumarin derivative with a carboxylic acid group at the 3-position.
Uniqueness
N-[3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]-beta-alanine is unique due to the combination of its chromen-2-one core with methoxy, dimethyl, and propanoyl-beta-alanine groups. This unique structure imparts distinct biological activities and chemical properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C18H21NO6 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
3-[3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanoylamino]propanoic acid |
InChI |
InChI=1S/C18H21NO6/c1-10-12-4-6-14(24-3)11(2)17(12)25-18(23)13(10)5-7-15(20)19-9-8-16(21)22/h4,6H,5,7-9H2,1-3H3,(H,19,20)(H,21,22) |
InChI Key |
XFDHVUOUAMOFKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CCC(=O)NCCC(=O)O |
Origin of Product |
United States |
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